molecular formula C4H10N2 B1370097 1-Methylazetidin-3-amine CAS No. 959957-92-7

1-Methylazetidin-3-amine

Cat. No.: B1370097
CAS No.: 959957-92-7
M. Wt: 86.14 g/mol
InChI Key: BIWZYRJXBPPLLA-UHFFFAOYSA-N
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Description

1-Methylazetidin-3-amine is an organic compound with the molecular formula C₄H₁₀N₂. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazetidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of azetidine with methylamine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of appropriate precursors. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methylazetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted azetidines .

Scientific Research Applications

1-Methylazetidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylazetidin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 3-Amino-1-methylazetidine
  • 1-Methyl-3-azetidinamine
  • N-Methylazetidin-3-amine

Comparison: 1-Methylazetidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other azetidine derivatives, it may exhibit different reactivity and biological activity, making it valuable for specialized applications .

Properties

IUPAC Name

1-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZYRJXBPPLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595788
Record name 1-Methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959957-92-7
Record name 1-Methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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